2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione
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Overview
Description
2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione is a chemical compound with the molecular formula C14H12N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted isoquinoline derivatives .
Scientific Research Applications
2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antitumor activity.
Materials Science: The compound is used in the development of conjugated polymers for field-effect transistors.
Chemosensors: The compound and its derivatives are used in the development of chemosensors for detecting various ions and molecules.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is believed to exert its antitumor effects by intercalating into DNA and inhibiting the activity of topoisomerase enzymes. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death . In materials science, the compound’s electronic properties are attributed to its ability to form conjugated systems with extended π-conjugation, which enhances charge transport properties .
Comparison with Similar Compounds
2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione can be compared with other similar compounds, such as:
Amonafide: Amonafide is a naphthalimide derivative with antitumor activity.
Azonafide: Azonafide is another naphthalimide derivative with antitumor activity.
Mitonafide: Mitonafide is a benzoisoquinoline derivative with antitumor activity.
The uniqueness of this compound lies in its specific structural features and its ability to form conjugated systems with unique electronic properties. These properties make it a valuable compound for both medicinal chemistry and materials science applications .
Properties
IUPAC Name |
2-(dimethylamino)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-15(2)16-13(17)10-7-3-5-9-6-4-8-11(12(9)10)14(16)18/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDTZZMUACJHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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